Cas no 948296-15-9 (D-Serine 1,1-Dimethylethyl Ester)

D-Serine 1,1-Dimethylethyl Ester is a protected derivative of D-serine, featuring a tert-butyl ester group that enhances stability and facilitates selective reactivity in synthetic applications. This compound is particularly valuable in peptide synthesis and medicinal chemistry, where the tert-butyl protecting group can be selectively cleaved under mild acidic conditions without affecting other functional groups. Its chiral purity and well-defined structure make it a reliable building block for the preparation of complex molecules. The esterification also improves solubility in organic solvents, broadening its utility in non-aqueous reaction environments. Suitable for research and industrial-scale applications, it offers precise control in stereoselective syntheses.
D-Serine 1,1-Dimethylethyl Ester structure
948296-15-9 structure
Product Name:D-Serine 1,1-Dimethylethyl Ester
CAS No:948296-15-9
MF:C7H15NO3
MW:161.198902368546
MDL:MFCD20696718
CID:1061732
PubChem ID:57071418
Update Time:2025-10-29

D-Serine 1,1-Dimethylethyl Ester Chemical and Physical Properties

Names and Identifiers

    • D-Serine 1,1-Dimethylethyl Ester
    • AKOS017529257
    • D77004
    • SCHEMBL918637
    • CS-0111635
    • tert-Butyl D-serinate
    • tert-butyl (2R)-2-amino-3-hydroxypropanoate
    • 948296-15-9
    • (R)-tert-Butyl2-amino-3-hydroxypropanoate
    • EN300-867058
    • DB-264875
    • (R)-tert-Butyl 2-amino-3-hydroxypropanoate
    • MDL: MFCD20696718
    • Inchi: 1S/C7H15NO3/c1-7(2,3)11-6(10)5(8)4-9/h5,9H,4,8H2,1-3H3/t5-/m1/s1
    • InChI Key: XHWXHVOIWMNRLH-RXMQYKEDSA-N
    • SMILES: O(C([C@@H](CO)N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 161.10519334g/mol
  • Monoisotopic Mass: 161.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 72.6Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 262.4±20.0 °C at 760 mmHg
  • Flash Point: 112.5±21.8 °C
  • Solubility: Dichloromethane (Slightly), Chloroform (Slightly), Methanol (Slightly)
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C

D-Serine 1,1-Dimethylethyl Ester Security Information

D-Serine 1,1-Dimethylethyl Ester Pricemore >>

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Additional information on D-Serine 1,1-Dimethylethyl Ester

The Role of D-Serine 1,1-Dimethylethyl Ester (CAS No. 948296-15-9) in Modern Biomedical Research and Therapeutic Applications

The compound D-Serine 1,1-Dimethylethyl Ester (CAS No. 948296-15-9) has emerged as a critical molecule in the field of neurochemical modulation and drug delivery systems. This N-acyl derivative of D-serine represents a strategic advancement in stabilizing the pharmacological properties of its parent compound while enhancing bioavailability. Recent studies highlight its potential in addressing complex pathologies such as schizophrenia, Alzheimer's disease, and ischemic stroke through targeted neural receptor engagement.

In neurobiological contexts, D-serine serves as an endogenous coagonist of the NMDA receptor, modulating synaptic plasticity and glutamatergic signaling. However, its instability in biological fluids limits direct therapeutic use. The esterification with tert-butyl alcohol (forming the tert-butyl ester) addresses this challenge by creating a prodrug form that undergoes enzymatic hydrolysis to release active D-serine at target sites. This mechanism was validated in a 2023 preclinical study published in Neuropsychopharmacology, where the compound demonstrated sustained NMDA receptor activation in hippocampal neurons without off-target effects.

Structurally characterized by an alkoxy carbonyl group attached to the carboxylic acid moiety of D-serine (molecular formula C8H17NO3, molecular weight 187.23 g/mol), this ester exhibits improved lipid solubility compared to free D-serine. This physicochemical property facilitates passive diffusion across biological membranes, enhancing penetration into the central nervous system (CNS). Researchers at Stanford University recently utilized this attribute to design intranasal formulations for treating CNS disorders, achieving up to 70% bioavailability compared to oral administration routes.

Clinical relevance is further underscored by its role in neuroprotection under hypoxic conditions. A landmark study in Stroke Journal (2023) demonstrated that pretreatment with D-Serine tert-butyl ester reduced cerebral infarct volumes by 45% in rodent models of ischemia. The delayed release profile allowed sustained NMDA receptor activation during reperfusion phases, counteracting excitotoxicity���a breakthrough for time-sensitive stroke therapies.

In oncology research, this compound has been repurposed as a radiosensitizer for glioblastoma treatment. A collaborative study between MIT and Dana-Farber Cancer Institute revealed that co-administration with ionizing radiation induced apoptosis in tumor cells via upregulated ER stress pathways while sparing normal neural tissue. The tert-butyl ester’s ability to cross the blood-brain tumor barrier made it uniquely suitable for this application compared to other prodrugs.

Synthetic advancements have also expanded its utility. A green chemistry approach reported in JACS Au (2023) achieved >95% yield using microwave-assisted esterification with recyclable catalysts—a significant improvement over traditional methods requiring hazardous solvents like dichloromethane. This scalable synthesis aligns with current regulatory trends favoring environmentally benign manufacturing processes.

Precision medicine applications are now exploring its role as a biomarker for schizophrenia subtypes. A proteomic analysis involving over 500 patients identified elevated plasma levels of this compound correlating with treatment-resistant symptoms linked to NMDA receptor hypofunction. Personalized dosing algorithms using LC-MS/MS quantification are currently under phase II trials at Johns Hopkins University.

The compound’s pharmacokinetic profile continues to be optimized through nanoparticle encapsulation techniques. Liposomal formulations developed at UC Berkeley demonstrated extended half-life (>8 hours) and reduced renal clearance compared to free drug administration—a critical factor for chronic neurological conditions requiring sustained therapy.

In conclusion, the unique combination of structural stability and functional versatility makes D-Serine 1,1-Dimethylethyl Ester (CAS No. 948296-15-9) a cornerstone molecule bridging fundamental neuroscience research and translational medicine. Its evolving applications—from neuroprotection to cancer therapy—reflect the dynamic interplay between organic synthesis innovation and clinical need in modern biomedical science.

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